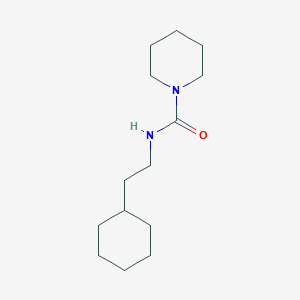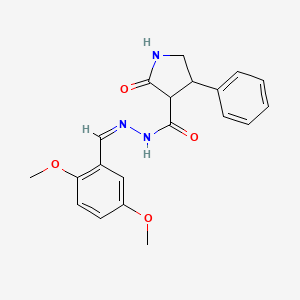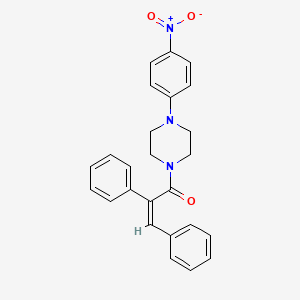![molecular formula C19H18FN3O2 B5461386 N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5461386.png)
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as FMPA and is known for its ability to modulate the activity of certain enzymes in the human body. In
作用機序
FMPA works by modulating the activity of certain enzymes in the human body. Specifically, FMPA inhibits the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of certain fatty acid neurotransmitters in the brain. By inhibiting FAAH, FMPA increases the levels of these neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMPA vary depending on the specific research application. In cancer research, FMPA has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes. In Alzheimer's research, FMPA has been shown to inhibit the formation of amyloid plaques in the brain, which can help to slow the progression of the disease.
実験室実験の利点と制限
One of the main advantages of using FMPA in lab experiments is its ability to selectively target certain enzymes in the body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using FMPA in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on FMPA. One area of research that is currently being explored is the use of FMPA in the treatment of inflammatory diseases. FMPA has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which could make it a useful tool for treating diseases such as rheumatoid arthritis. Additionally, FMPA is being studied for its potential use in the treatment of pain. FMPA has been shown to increase the levels of certain neurotransmitters in the brain that are involved in pain modulation, which could make it a useful tool for treating chronic pain conditions. Overall, the potential applications of FMPA in scientific research are vast and varied, and further research is needed to fully understand its potential.
合成法
The synthesis of FMPA involves the reaction of 4-fluorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate 1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl)acetic acid. This intermediate is then reacted with phenoxyacetyl chloride to form the final product, N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
FMPA has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research for FMPA is in the field of cancer research. FMPA has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, FMPA has been studied for its potential use in the treatment of Alzheimer's disease. FMPA has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-14-11-18(21-19(24)13-25-17-5-3-2-4-6-17)22-23(14)12-15-7-9-16(20)10-8-15/h2-11H,12-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKSNELIUJTUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)
![1-(2-fluorophenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5461320.png)
![6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)

![4-chloro-N-({[3-(4-morpholinyl)propyl]amino}carbonyl)benzamide](/img/structure/B5461333.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5461350.png)
![4-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5461355.png)


![N-[1-(4-pyridinyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461367.png)

![1-{[(4aS*,8aR*)-2-oxo-1-(2-phenylethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5461382.png)
